molecular formula C9H10N4O2S B3407181 Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]- CAS No. 56347-19-4

Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-

Cat. No. B3407181
CAS RN: 56347-19-4
M. Wt: 238.27 g/mol
InChI Key: KWDFOBJTWSSECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-” is a unique heterocyclic compound. It has a molecular weight of 206.2 and a molecular formula of C9H10N4O2 . This compound is intended for research use only and not for diagnostic or therapeutic use .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, like our compound of interest, has been a topic of significant research. Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows it to readily bind in the biological system with a variety of enzymes and receptors .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 206.2 and a molecular formula of C9H10N4O2 . It is recommended to store this compound at room temperature .

Mechanism of Action

Target of Action

The primary targets of the compound “2-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio)acetic acid” are currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which have been shown to exhibit a wide range of biological activities.

Mode of Action

Compounds with a 1,2,4-triazolo[1,5-a]pyrimidines moiety have been reported to exhibit anti-inflammatory activity . This suggests that the compound may interact with targets involved in inflammatory pathways, leading to a reduction in inflammation.

Biochemical Pathways

Without specific target information, it’s challenging to accurately summarize the biochemical pathways affected by this compound. Given the reported anti-inflammatory activity of similar compounds , it’s plausible that it may affect pathways related to inflammation and immune response.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown due to the lack of specific target and pathway information. Based on the reported anti-inflammatory activity of similar compounds , it can be hypothesized that the compound may lead to a reduction in inflammatory responses at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio-] has several advantages for lab experiments. The compound is relatively easy to synthesize and purify, and it exhibits a high degree of purity. It has also been shown to be stable under a range of conditions, which makes it suitable for use in a variety of experiments.
However, there are also some limitations to using acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio-] in lab experiments. The compound is relatively new and has not been extensively studied, which means that its properties and potential applications are not fully understood. In addition, the compound may exhibit toxic or harmful effects at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio-]. One potential direction is to further investigate its potential use as a therapeutic agent for neurodegenerative disorders. Another potential direction is to study its mechanism of action in more detail, in order to better understand how it inhibits the growth and proliferation of cancer cells and viruses. Additionally, future research could focus on developing more efficient synthesis methods for the compound, as well as exploring its potential use in other areas of biochemistry and pharmaceuticals.

Scientific Research Applications

Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio-] has potential applications in the field of biochemistry and pharmaceuticals. The compound has been shown to exhibit antiviral, anticancer, and antifungal activities. It has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Safety and Hazards

As this compound is intended for research use only, it is crucial to handle it with care and follow all safety guidelines. Sigma-Aldrich, a supplier of this compound, does not provide any specific safety or hazard information .

properties

IUPAC Name

2-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2S/c1-5-3-6(2)13-8(10-5)11-9(12-13)16-4-7(14)15/h3H,4H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWDFOBJTWSSECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351936
Record name Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

56347-19-4
Record name Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol (1.0 g, 5.6 mmol), sodium hydroxide (0.44 g, 11.1 mmol), and water (22 mL) was added to a 100 mL RBF with a magnetic stirring bar. The flask was fitted with a condenser, and the mixture was warmed to reflux in a 120° C. oil bath for 30 min. The mixture was removed from the oil bath and allowed to cool, and chloroacetic acid (0.525 g, 5.6 mmol) was added. Warming to reflux was continued for 6 h. The mixture was allowed to cool to ambient temperature, and the pH was adjusted to 2 with 1 M aqueous hydrochloric acid (5 mL). A solid precipitate was isolated by filtration, rinsed with 1 M hydrochloric acid (2 mL) and water (5 mL), and allowed to dry. The title compound was obtained as a tan solid (1.16 g, 88% yield). 1H NMR (DMSO-d6, 400 MHz) δ ppm: 12.85 (br s, 1H), 7.12 (s, 1H), 4.08 (s, 2H), 2.66 (s, 3H), 2.54 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.525 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-
Reactant of Route 2
Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-
Reactant of Route 3
Reactant of Route 3
Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-
Reactant of Route 4
Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-
Reactant of Route 5
Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-
Reactant of Route 6
Acetic acid, [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.